molecular formula C14H14N2O3S B4839135 N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide

N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide

Cat. No. B4839135
M. Wt: 290.34 g/mol
InChI Key: JBHOXFCWHYABAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is essential for their development and maturation. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including B cell malignancies and autoimmune disorders.

Mechanism of Action

N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide leads to downstream effects, including decreased activation of NF-κB and AKT pathways, resulting in reduced B cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits B cell activation and proliferation, induces apoptosis, and reduces cytokine production. In vivo studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide reduces tumor burden, improves survival, and decreases the number of circulating B cells in mouse models of CLL and MCL.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects and toxicity. N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has also shown efficacy in preclinical models of B cell malignancies, making it a promising candidate for further development. However, one limitation of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its irreversible binding to BTK, which may limit its clinical utility and require careful dosing and monitoring.

Future Directions

There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide. One area of interest is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another area of research is the development of biomarkers to predict response to N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide and monitor treatment efficacy. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in clinical trials.

Scientific Research Applications

N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide effectively reduces tumor growth and improves survival in mouse models of CLL and MCL.

properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHOXFCWHYABAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.